C18-PEG4-Azide
Overview
Description
C18-PEG4-Azide is a hybrid linker that features a hydrophobic C18 chain, a hydrophilic polyethylene glycol (PEG) spacer with four ethylene glycol units, and an azide group. This compound is widely used in various fields due to its unique structural properties, which allow it to participate in click chemistry reactions, particularly with terminal alkynes or strained cyclooctynes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18-PEG4-Azide typically involves the reaction of a monotosylated polyethylene glycol derivative with sodium azide. The reaction conditions generally involve heating the mixture to a gentle reflux (around 85°C) overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
C18-PEG4-Azide primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles . This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include terminal alkynes, strained cyclooctynes, and copper catalysts for the click chemistry reactions. The reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures in aqueous or organic solvents .
Major Products
The major products formed from the reactions of this compound are 1,2,3-triazole derivatives. These products are highly stable and can be further functionalized for various applications in bioconjugation, drug delivery, and material science .
Scientific Research Applications
C18-PEG4-Azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of C18-PEG4-Azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes or strained cyclooctynes to form stable 1,2,3-triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of molecules and surfaces . The hydrophobic C18 chain and hydrophilic polyethylene glycol spacer provide additional functionality, enhancing the solubility and stability of the resulting conjugates.
Comparison with Similar Compounds
C18-PEG4-Azide can be compared with other similar compounds such as Azido-PEG4-NHS Ester and other azide-terminated polyethylene glycol derivatives. These compounds share similar structural features and reactivity but differ in their specific applications and functional groups . For example:
Azido-PEG4-NHS Ester: Used primarily for labeling primary amine groups in proteins and other biomolecules.
Other Azide-Terminated Polyethylene Glycol Derivatives: Employed in various bioconjugation and drug delivery applications, with differences in chain length and functional groups affecting their specific uses.
This compound is unique due to its combination of a long hydrophobic C18 chain and a hydrophilic polyethylene glycol spacer, providing a balance of solubility and stability that is advantageous for many applications .
Properties
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-26-33-24-22-31-20-18-28-29-27/h2-26H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXENOUAALPLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296692 | |
Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-11-2 | |
Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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